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molecular formula KClO<br>ClKO B1603080 Potassium hypochlorite CAS No. 7778-66-7

Potassium hypochlorite

Cat. No. B1603080
M. Wt: 90.55 g/mol
InChI Key: SATVIFGJTRRDQU-UHFFFAOYSA-N
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Patent
US04634713

Procedure details

A mixture of 18.3 g of 1-(4-aminocyclohexyl)-2-imidazolidinone as a mixture of cis and trans isomers, 2.0 g of benzyltributylammonium chloride, 250 ml of ethyl acetate and 360 ml of an aqueous 10% potassium hypochlorite solution [according to methodology as described by C. A. Meyers, J. Org. Chem. 26, 1046 (1961)] is stirred at room temperature for 11/2 hours. The organic layer is separated and the aqueous layer is extracted with ethyl acetate. The pooled organic phases are washed with water, sodium bicarbonate solution and dilute hydrochloric acid, then dried and evaporated to dryness to yield 1-(4-oxocyclohexyl)-2-imidazolidinone.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2]1[CH2:7][CH2:6][CH:5]([N:8]2[CH2:12][CH2:11][NH:10][C:9]2=[O:13])[CH2:4][CH2:3]1.Cl[O-:15].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.C(OCC)(=O)C>[O:15]=[C:2]1[CH2:7][CH2:6][CH:5]([N:8]2[CH2:12][CH2:11][NH:10][C:9]2=[O:13])[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
NC1CCC(CC1)N1C(NCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
26, 1046 (1961)] is stirred at room temperature for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
WASH
Type
WASH
Details
The pooled organic phases are washed with water, sodium bicarbonate solution and dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CCC(CC1)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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